Glycidylphenyl glycidyl ether
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Overview
Description
It has the chemical formula C₉H₁₀O₂ and is commonly used as a reactive diluent in epoxy resin systems to reduce viscosity . This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidylphenyl glycidyl ether is typically synthesized through the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide . The reaction involves the formation of a halohydrin intermediate, which is then dehydrochlorinated to produce the final product . The reaction conditions include maintaining a temperature of around 90°C and using a micro-reactor to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the use of phenol and chloropropylene oxide as raw materials, with the reaction carried out in a micro-reactor to minimize side reactions and achieve high yields of over 98% . The final product is purified through distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Glycidylphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products Formed:
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted ethers and alcohols.
Scientific Research Applications
Glycidylphenyl glycidyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glycidylphenyl glycidyl ether involves its reactivity as an epoxide. The compound can undergo nucleophilic ring-opening reactions, where nucleophiles attack the electrophilic carbon atoms in the epoxide ring, leading to the formation of various products . This reactivity is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Phenyl glycidyl ether: Similar in structure and reactivity, used for similar applications.
Glycidyl butyl ether: Another glycidyl ether with different alkyl groups, used as a reactive diluent.
Glycidyl methacrylate: Contains both glycidyl and methacrylate groups, used in polymer synthesis.
Uniqueness: Glycidylphenyl glycidyl ether is unique due to its aromatic phenyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring specific chemical and physical characteristics .
Properties
CAS No. |
63919-02-8 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O3/c1-3-10(13-7-12-8-15-12)4-2-9(1)5-11-6-14-11/h1-4,11-12H,5-8H2 |
InChI Key |
VDLMCLSFECQNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
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